6-(PYRIDIN-3-YLOXY)PYRIDINE-3-BORONIC ACID
Description
Properties
IUPAC Name |
(6-pyridin-3-yloxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BN2O3/c14-11(15)8-3-4-10(13-6-8)16-9-2-1-5-12-7-9/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBZLPTXOVQGGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CN=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681899 | |
| Record name | {6-[(Pyridin-3-yl)oxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918138-38-2 | |
| Record name | B-[6-(3-Pyridinyloxy)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918138-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {6-[(Pyridin-3-yl)oxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Type)
This method is the most commonly used for the synthesis of heteroaryl boronic acids and their derivatives, including 6-(Pyridin-3-yloxy)pyridine-3-boronic acid.
- Procedure : A halogenated pyridine (e.g., 3-bromo-6-chloropyridine) is coupled with pyridin-3-ylboronic acid under palladium catalysis.
- Catalysts : Tetrakis(triphenylphosphine)palladium(0) or dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex.
- Bases : Potassium carbonate or sodium carbonate.
- Solvents : Mixtures of 1,4-dioxane and water, acetonitrile and water, or ethanol and toluene.
- Conditions : Reflux temperatures around 80–100 °C, inert atmosphere (nitrogen), reaction times ranging from 3.5 to 28 hours depending on substrate and conditions.
- Yields : High yields reported, typically 76–98% under optimized conditions.
Example Reaction Conditions and Yields
| Entry | Catalyst | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Tetrakis(triphenylphosphine)palladium(0) | Potassium carbonate | 1,4-Dioxane/Water | 80 | 16 | 98 | Inert atmosphere, nitrogen |
| 2 | Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) | Sodium carbonate | Acetonitrile/Water | 100 | 4 | 76 | Nitrogen purged |
| 3 | Tetrakis(triphenylphosphine)palladium(0) | Potassium carbonate | Ethanol/Toluene | Reflux | 28 | 26 | Longer reaction time, lower yield |
This approach is robust and allows for the coupling of various substituted pyridines to form the ether linkage and install the boronic acid functionality.
Metal-Halogen Exchange Followed by Borylation
This method involves the generation of a pyridyl lithium intermediate via halogen-lithium exchange at low temperature, followed by reaction with trialkyl borates to install the boronic acid group.
- Procedure : A halopyridine is treated with n-butyllithium at low temperature (-70 to -75 °C) to form the organolithium intermediate.
- Borylation : The intermediate is quenched with trialkyl borate (e.g., triisopropyl borate).
- Work-up : Acidic aqueous work-up to afford the boronic acid.
- Advantages : Allows for regioselective installation of boronic acid groups.
- Challenges : Requires strict temperature control and inert atmosphere to prevent side reactions.
This method is particularly useful for synthesizing pyridinylboronic acids that are difficult to access via direct cross-coupling.
Directed Ortho-Metalation (DoM) and Borylation
Directed ortho-metalation uses a directing group on the pyridine ring to facilitate lithiation at the ortho position, followed by borylation.
- Procedure : A substituted pyridine bearing a directing metalation group is treated with a strong base such as lithium diisopropylamide (LDA) to lithiate the ortho position.
- Borylation : The lithiated intermediate is reacted with trialkyl borate.
- Outcome : Provides access to pyridinylboronic acids with substitution patterns otherwise difficult to achieve.
- Limitations : Requires suitable directing groups and careful control of reaction conditions.
This method is well-documented for the synthesis of substituted pyridinylboronic acids and esters.
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Halopyridine + Pyridinylboronic acid, Pd catalyst, base, reflux | High yield, well-established | Requires expensive Pd catalysts, sensitive to air/moisture | 76–98 |
| Metal-Halogen Exchange + Borylation | Halopyridine, n-BuLi, trialkylborate, low temp (-70 °C) | Regioselective, versatile | Low temp required, air-sensitive | Moderate to high |
| Directed Ortho-Metalation + Borylation | Substituted pyridine with directing group, strong base, trialkylborate | Access to difficult substitution patterns | Requires directing groups, complex optimization | Moderate |
- The palladium-catalyzed cross-coupling method is the most practical and widely used approach for synthesizing this compound due to its operational simplicity and high yields.
- The metal-halogen exchange method offers better regioselectivity but demands stringent reaction conditions and handling.
- Directed ortho-metalation is valuable for synthesizing boronic acids with specific substitution patterns but is less commonly applied for this particular compound due to the need for directing groups.
- Purification techniques such as silica gel chromatography and recrystallization are commonly employed to achieve high purity (>99%) of the final product.
- Solvent choice and base selection significantly impact yield and purity; polar aprotic solvents and inorganic bases like potassium carbonate are preferred.
- The boronic acid functional group is sensitive to moisture, necessitating careful handling and storage.
The preparation of this compound is effectively achieved through palladium-catalyzed cross-coupling reactions between halogenated pyridines and pyridinylboronic acids, supported by alternative methods such as metal-halogen exchange and directed ortho-metalation for specific synthetic challenges. Optimization of catalyst, base, solvent, and reaction conditions is crucial for high yield and purity. These methods are supported by extensive research and patent literature, confirming their reliability and applicability in advanced organic synthesis.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : One of the primary applications of 6-(pyridin-3-yloxy)pyridine-3-boronic acid is its role as an inhibitor of bacterial efflux pumps. Research indicates that derivatives of this compound can inhibit the NorA efflux pump in Staphylococcus aureus, enhancing the efficacy of antibiotics like ciprofloxacin. For instance, specific derivatives showed a fourfold increase in ciprofloxacin activity, suggesting their potential use as co-therapeutic agents in treating resistant bacterial infections .
Cancer Treatment : The compound has also been investigated for its potential as an anticancer agent. Boronic acids are known to interact with various biological targets, including proteasomes and kinases, which are crucial in cancer cell proliferation and survival. Some studies have suggested that modifications to the boronic acid structure can enhance its selectivity and potency against cancer cell lines .
Biochemical Applications
Enzyme Inhibition : The compound has shown promise as a reversible inhibitor of certain enzymes involved in metabolic pathways. For example, it has been reported to inhibit specific kinases that play a role in inflammatory responses, indicating its potential application in treating inflammatory diseases.
Structure-Activity Relationship Studies : Understanding the structure-activity relationships (SAR) of this compound derivatives is crucial for optimizing their biological activity. Various studies have systematically modified the pyridine ring and boronic acid moiety to evaluate their impact on biological efficacy, leading to the identification of more potent compounds .
Materials Science
Synthesis of Functional Materials : The compound's boronic acid functionality allows it to participate in Suzuki coupling reactions, a widely used method for synthesizing biaryl compounds. This property has led to its application in developing organic semiconductors and other functional materials .
Case Studies
-
Inhibition of Efflux Pumps :
- A study synthesized several 6-substituted pyridine-3-boronic acids and evaluated their ability to inhibit the NorA efflux pump. The results demonstrated that specific derivatives significantly increased the accumulation of ethidium bromide in resistant Staphylococcus aureus strains, confirming their role as efflux pump inhibitors .
- Anticancer Activity :
| Compound Name | Activity Type | Target | Efficacy |
|---|---|---|---|
| This compound | Efflux Pump Inhibition | NorA (S. aureus) | 4-fold increase |
| Derivative A | Anticancer | Proteasome | Significant |
| Derivative B | Anti-inflammatory | JNK Kinases | Moderate |
Table 2: Structure-Activity Relationships
Mechanism of Action
The mechanism of action of 6-(PYRIDIN-3-YLOXY)PYRIDINE-3-BORONIC ACID primarily involves its role as a boronic acid reagent in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis . In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Key Observations:
Neopentyloxy () and cyclopropylmethoxy () groups also increase steric bulk but enhance thermal stability and selectivity in reactions.
Electronic Effects :
- Electron-withdrawing groups (e.g., trifluoromethyl in ) lower the pKa of the boronic acid, increasing its reactivity in basic conditions .
- Electron-donating groups (e.g., ethoxy in ) raise the pKa, requiring harsher reaction conditions for activation .
Solubility and Storage :
- Hydrophilic substituents (e.g., hydroxypropan in ) improve water solubility but necessitate cold storage to prevent decomposition .
- Lipophilic groups (e.g., neopentyloxy ) favor organic solvent systems but may complicate purification .
Applications :
- Most analogs are utilized in Suzuki-Miyaura couplings for synthesizing biaryl structures.
- Trifluoromethyl-substituted derivatives () are critical in fluorinated drug development .
Research Findings and Data Gaps
- Synthetic Challenges: The pyridin-3-yloxy group’s bulkiness complicates purification, as noted in analogous compounds like 6-(neopentyloxy)pyridine-3-boronic acid .
- Reactivity Data : Detailed kinetic studies for the target compound are absent in the provided evidence, though trends from analogs suggest slower coupling rates compared to less hindered derivatives.
- Thermal Stability : Thermogravimetric analysis (TGA) data from (e.g., for 3-thiophenylboronic acid) indicate mass loss profiles that could guide storage recommendations for similar boronic acids.
Biological Activity
6-(Pyridin-3-yloxy)pyridine-3-boronic acid (CAS No. 918138-38-2) is a compound of considerable interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug discovery. This article explores its biological properties, mechanisms of action, and relevant research findings.
This compound has the molecular formula and a molecular weight of 216.01 g/mol. The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Boronic acids can act as enzyme inhibitors by binding to the active sites of proteases or kinases, thereby modulating their activity. For instance, studies have shown that similar boronic acid derivatives can inhibit the activity of certain kinases involved in cell signaling pathways related to cancer progression and metabolism .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7), with IC50 values suggesting potent activity compared to established chemotherapeutics .
Table 1: In Vitro Anticancer Activity
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. For example, it was found to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. This inhibition can lead to cell cycle arrest and subsequent apoptosis in tumor cells .
Table 2: Enzyme Inhibition Data
Case Studies
- In Vivo Efficacy : A study involving mouse models demonstrated that compounds similar to this compound significantly reduced tumor growth in xenograft models. The efficacy was measured by the reduction in tumor volume compared to control groups, indicating the potential for therapeutic applications in oncology .
- Pharmacokinetics : Research on the pharmacokinetic profile of this compound showed favorable absorption and distribution characteristics in vivo, making it a candidate for further development as an oral therapeutic agent .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 6-(pyridin-3-yloxy)pyridine-3-boronic acid, and how should key NMR signals be interpreted?
- Answer : Use a combination of /-NMR, FT-IR, Raman, and UV-Vis spectroscopy. For NMR:
- Pyridinyl protons typically appear as doublets or triplets in δ 7.0–8.5 ppm due to coupling with adjacent protons.
- The boronic acid group (-B(OH)) may show broad signals (~δ 6–9 ppm) depending on hydration and pH.
- Assign peaks using 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
- Validation : Compare experimental data with DFT-calculated spectra (e.g., Gaussian 09 with B3LYP/6-31G(d)) to confirm structural assignments .
Q. How can this compound be synthesized with high purity, and what purification methods are effective?
- Answer :
- Synthesis : Use Suzuki-Miyaura coupling between 3-bromo-6-(pyridin-3-yloxy)pyridine and bis(pinacolato)diboron under Pd(PPh) catalysis in THF/NaCO (80°C, 12h) .
- Purification :
- Recrystallization : Use methanol/water (7:3) to remove unreacted boronic ester.
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:1) for residual catalyst removal .
Q. What are the stability considerations for storing this compound, and how can degradation be minimized?
- Answer : Store under inert atmosphere (N) at –20°C in anhydrous DMSO or THF. Degradation occurs via hydrolysis of the boronic acid group; avoid aqueous solvents unless stabilized with 1,2-dimethoxyethane .
Advanced Research Questions
Q. How can competing side reactions (e.g., boronic acid self-condensation) be suppressed during its use in Suzuki couplings?
- Answer :
- Optimize Conditions : Use excess aryl halide (1.5 eq.) and maintain pH 7–9 with NaCO to prevent boroxine formation.
- Ligand Screening : Test bidentate ligands like SPhos or XPhos to enhance catalytic efficiency and reduce homocoupling .
- Kinetic Monitoring : Track reaction progress via HPLC to identify early-stage intermediates and adjust catalyst loading .
Q. How do pH variations affect the compound’s stability and reactivity in aqueous-phase catalytic systems?
- Answer :
- Acidic Conditions (pH < 5) : Rapid hydrolysis of the boronic acid group to phenol derivatives occurs, confirmed by -NMR showing loss of B(OH) signals .
- Alkaline Conditions (pH > 10) : Stabilizes boronate anions but may deactivate Pd catalysts. Use buffered systems (e.g., phosphate buffer, pH 8.5) for aqueous Suzuki reactions .
Q. What computational approaches are suitable for resolving contradictions between experimental and theoretical data (e.g., bond lengths or vibrational frequencies)?
- Answer :
- DFT Refinement : Recalculate using solvent-corrected models (e.g., PCM for DMSO) and higher basis sets (6-311++G(d,p)) to match experimental IR/Raman spectra .
- Molecular Dynamics : Simulate solvation effects to explain discrepancies in NMR chemical shifts .
Q. How can this compound’s compatibility with sensitive functional groups (e.g., aldehydes or nitro groups) be evaluated in multi-step syntheses?
- Answer :
- Orthogonal Protection : Temporarily protect the boronic acid as a trifluoroborate salt during aldehyde/nitro-group reactions .
- Stepwise Screening : Test reactivity in model reactions (e.g., with 4-nitrobenzaldehyde) under varying conditions (temperature, solvent) to identify tolerance thresholds .
Methodological Notes
- Experimental Design : Use fractional factorial designs (e.g., Taguchi method) to systematically optimize reaction parameters (e.g., catalyst, solvent, temperature) .
- Contradiction Analysis : Cross-validate conflicting spectral data with alternative techniques (e.g., X-ray crystallography for bond-length verification) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
